

Comparative Analysis of MLKL-IN-1 Cross-Reactivity with Pseudokinases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	MIKI-IN-1				
Cat. No.:	B14771973	Get Quote			

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **MLKL-IN-1**'s Selectivity and Performance

This guide provides a detailed comparison of the inhibitor **MLKL-IN-1**, also known as GW806742X or compound 1, focusing on its cross-reactivity with other kinases, including pseudokinases. The information is intended to assist researchers in evaluating its suitability as a specific probe for studying the mixed lineage kinase domain-like pseudokinase (MLKL) and its role in necroptosis.

Overview of MLKL-IN-1

MLKL-IN-1 is an ATP-mimetic small molecule inhibitor that targets the nucleotide-binding site within the pseudokinase domain of MLKL.[1][2][3] By occupying this site, it is thought to prevent the conformational changes required for MLKL to translocate to the plasma membrane and execute necroptotic cell death.[2][4] While it is a valuable tool for studying necroptosis, its utility as a highly selective chemical probe is compromised by significant off-target effects.

Quantitative Analysis of MLKL-IN-1 Cross-Reactivity

The following table summarizes the known binding affinities and inhibitory concentrations of **MLKL-IN-1** (GW806742X) against its primary target, MLKL, and a key off-target, VEGFR2. Currently, comprehensive screening data against a wider panel of pseudokinases is not publicly available.



Target	Target Type	Measurement	Value	Reference
MLKL (mouse)	Pseudokinase	Kd	9.3 μΜ	[1][3][5]
VEGFR2	Tyrosine Kinase	IC50	2 nM	[1][3]
Necroptosis Inhibition (mouse dermal fibroblasts)	Cellular Process	IC50	< 50 nM	[3]

Key Observation: **MLKL-IN-1** is significantly more potent against the tyrosine kinase VEGFR2 than its intended pseudokinase target, MLKL. This substantial difference in potency underscores the importance of careful experimental design and data interpretation when using this inhibitor.

Comparison with Other MLKL Inhibitors

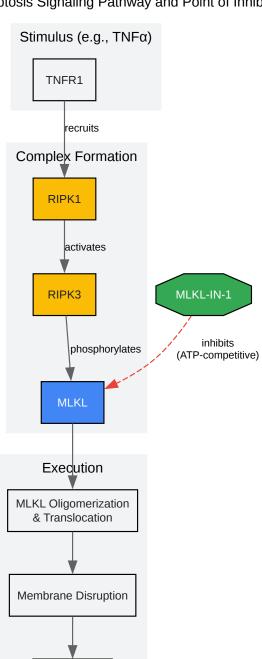
To provide a broader context, the table below compares **MLKL-IN-1** with another well-known MLKL inhibitor, Necrosulfonamide (NSA), which has a different mechanism of action.

Inhibitor	Mechanism of Action	Target Site	Known Off-Targets
MLKL-IN-1 (GW806742X)	ATP-competitive	Pseudokinase domain	VEGFR2, RIPK1, RIPK3
Necrosulfonamide (NSA)	Covalent	N-terminal four-helix bundle domain (Cys86 in human MLKL)	GSDMD

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of MLKL inhibition and the methods used for its characterization, the following diagrams are provided.





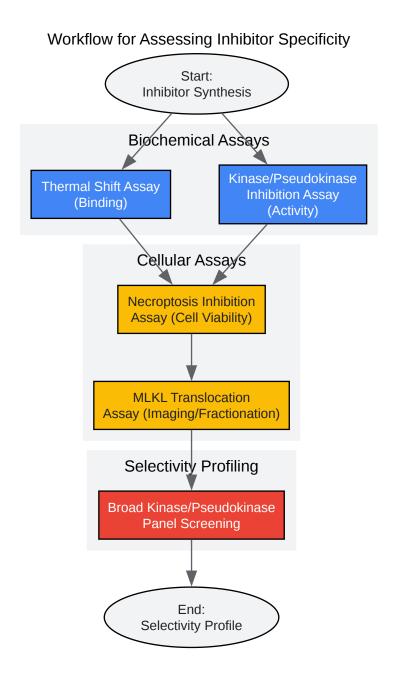
Necroptosis Signaling Pathway and Point of Inhibition

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Caption: Inhibition of MLKL by MLKL-IN-1 in the necroptosis pathway.

Necroptosis





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- To cite this document: BenchChem. [Comparative Analysis of MLKL-IN-1 Cross-Reactivity with Pseudokinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14771973#cross-reactivity-of-mlkl-in-1-with-other-pseudokinases]

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